2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- is a chemical compound belonging to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The compound also features a thione group (C=S) and a brominated tolyl group, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated tolyl amine with carbon disulfide and an alkyl halide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The bromine atom in the tolyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thione group and brominated tolyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl-: Similar in structure but with a butyl group instead of an ethyl group.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chloro-m-tolyl)-5-ethyl-: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the brominated tolyl group and the ethyl group may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
CAS No. |
23515-39-1 |
---|---|
Molecular Formula |
C12H15BrN2S2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H15BrN2S2/c1-3-14-7-15(12(16)17-8-14)10-4-5-11(13)9(2)6-10/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
WDJQBKRNPYQTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.